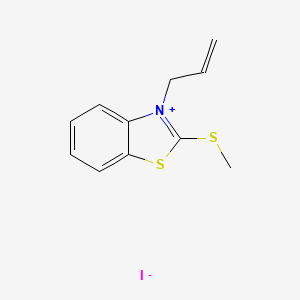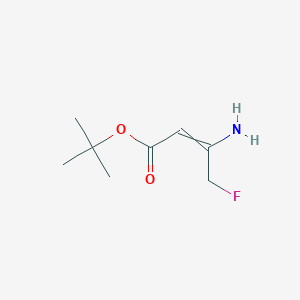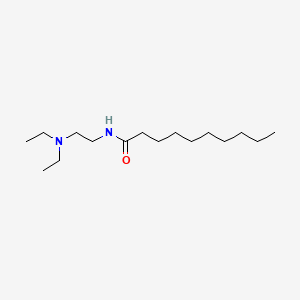
Decanamide, N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanamide, N-(2-(diethylamino)ethyl)- is an organic compound with the molecular formula C16H34N2O It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decanamide, N-(2-(diethylamino)ethyl)- can be synthesized through the reaction of decanoic acid with N-(2-(diethylamino)ethyl)amine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of Decanamide, N-(2-(diethylamino)ethyl)- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Decanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
Decanamide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Decanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Diethylamino)ethyl)benzamide
- N-(2-(Diethylamino)ethyl)-12-hydroxyoctadecanamide
- 2-Chloro-N-(2-(diethylamino)ethyl)-4-quinolinecarboxamide
Uniqueness
Decanamide, N-(2-(diethylamino)ethyl)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Propriétés
Numéro CAS |
101433-04-9 |
|---|---|
Formule moléculaire |
C16H34N2O |
Poids moléculaire |
270.45 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]decanamide |
InChI |
InChI=1S/C16H34N2O/c1-4-7-8-9-10-11-12-13-16(19)17-14-15-18(5-2)6-3/h4-15H2,1-3H3,(H,17,19) |
Clé InChI |
AVBDTOQXBIWTCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


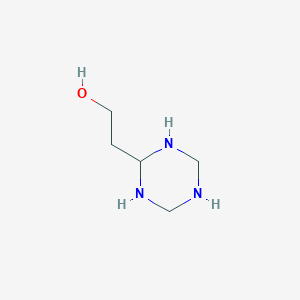
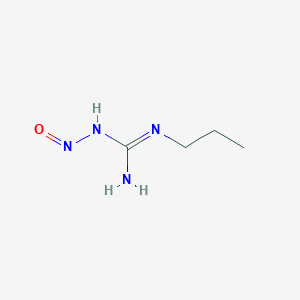
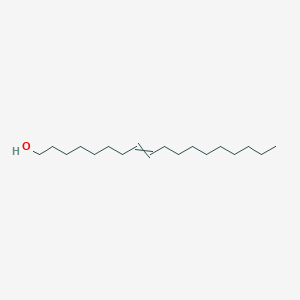
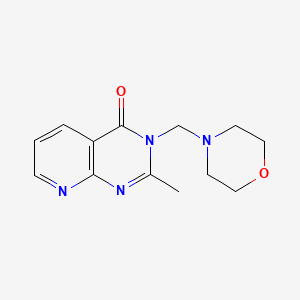
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
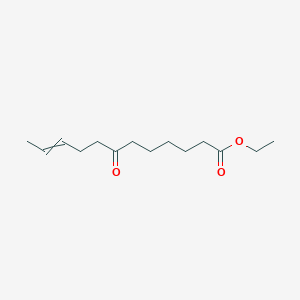
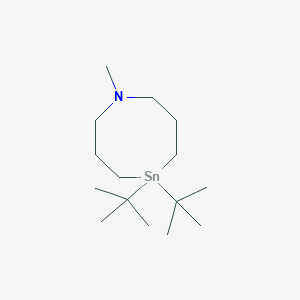
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
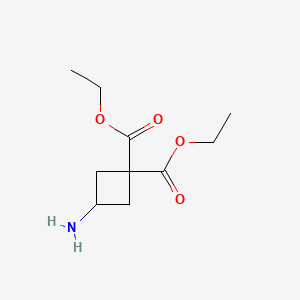
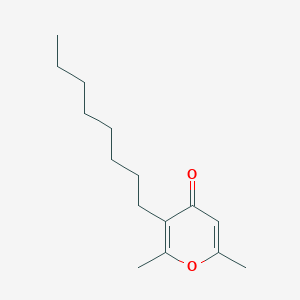

![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
